2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBRTJXVDPNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693274 | |
| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936494-74-5 | |
| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 4-Bromophenylacetone: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-bromophenylacetone.
Reduction to 4-Bromophenylpropan-2-ol: The 4-bromophenylacetone is reduced using a reducing agent such as sodium borohydride to form 4-bromophenylpropan-2-ol.
Hydroxymethylation: Finally, the 4-bromophenylpropan-2-ol undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide for hydroxyl substitution and sodium azide for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), sodium azide (NaN3)
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-2-(carboxymethyl)propane-1,3-diol
Reduction: 2-(4-Phenyl)-2-(hydroxymethyl)propane-1,3-diol
Substitution: 2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol, 2-(4-Azidophenyl)-2-(hydroxymethyl)propane-1,3-diol
Scientific Research Applications
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pentaerythritol Series
Pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) :
- Structure : Contains four hydroxyl groups on a propane-1,3-diol backbone.
- Applications : Widely used in adhesives, paints, and flame retardants.
- Toxicity : Low mammalian toxicity (LD₅₀ > 2,000 mg/kg) .
- Key Difference : Absence of bromophenyl substituents reduces steric hindrance and alters solubility compared to the target compound.
Dipentaerythritol :
Halogenated Derivatives
2,2-Bis(bromomethyl)propane-1,3-diol :
3-Bromo-2,2-bis(bromomethyl)propan-1-ol :
Thiocyanate-Functionalized Analog
- H₃LCH₂SCN (2-(thiocyanatomethyl)-2-(hydroxymethyl)propane-1,3-diol) :
BisTris (Buffering Agent)
- Structure: 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol.
- Key Difference : Incorporates an amine group, enabling pH buffering in biochemical assays (pH 6.3–7.9) .
Table 1: Comparative Data for Selected Compounds
Key Findings:
- Hydroxyl Group Impact : Compounds with fewer hydroxyls (e.g., pentaerythritol) exhibit higher solubility and osmotic activity, making them more potent desiccants in pest control .
- Toxicity Trends : Smaller polyols (e.g., mesoerythritol) have lower acute toxicity than halogenated analogs due to reduced bioaccumulation .
Biological Activity
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound with significant potential in biological research due to its unique structural features, including a bromine atom and hydroxymethyl group. This article explores its biological activity, mechanisms of action, and applications, supported by relevant case studies and data tables.
Overview of the Compound
- Chemical Formula : C9H11BrO2
- CAS Number : 936494-74-5
- Structure : The compound features a bromine atom attached to a phenyl ring and a propane-1,3-diol structure with a hydroxymethyl group.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of Benzene : Bromobenzene is formed by reacting benzene with bromine in the presence of a catalyst.
- Friedel-Crafts Acylation : Bromobenzene is acylated to form 4-bromophenylacetone using acetyl chloride and aluminum chloride.
- Reduction : The ketone is reduced to 4-bromophenylpropan-2-ol using sodium borohydride.
- Hydroxymethylation : The final step involves hydroxymethylation using formaldehyde and sodium hydroxide.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Receptor Binding : The bromine atom may enhance binding affinity through halogen bonding, influencing receptor function and modulating biochemical pathways.
Applications in Research
The compound has been investigated for various applications:
- Enzyme Studies : Used to understand enzyme interactions and metabolic pathways.
- Pharmaceutical Development : Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Specialty Chemicals Production : Utilized in the synthesis of advanced materials.
Anticancer Activity
A study investigated the anticancer properties of related compounds where this compound was included in a series of tests against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent. The presence of the bromine atom was noted to enhance cytotoxicity compared to non-brominated analogs .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed promising results against enzymes linked to inflammatory responses, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol | Chlorophenyl Structure | Chlorine instead of Bromine | Moderate enzyme inhibition |
| 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | Fluorophenyl Structure | Fluorine atom | Lower binding affinity |
| 2-(4-Methylphenyl)-2-(hydroxymethyl)propane-1,3-diol | Methylphenyl Structure | Methyl group substitution | Reduced reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-step pathways involving bromination and reduction. For example, a brominated intermediate (e.g., 4-bromophenyl derivatives) may undergo nucleophilic substitution followed by reduction using agents like LiAlH₄ or catalytic hydrogenation (Pd/C) . Key factors affecting yield include solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios of brominating agents (e.g., HBr with phase-transfer catalysts) .
Q. How can the purity of this compound be validated post-synthesis?
- High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Complementary techniques include:
- NMR spectroscopy : Verify absence of residual solvents (e.g., DMSO) and correct integration ratios for aromatic protons (4-bromophenyl group) and hydroxyl signals .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the critical safety considerations when handling this compound?
- While specific hazard data for this compound is limited, structurally similar brominated diols (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are classified as non-hazardous under GHS . Standard precautions include:
- Use of nitrile gloves, lab coats, and fume hoods during synthesis.
- Storage in airtight containers at 2–8°C to prevent hydrolysis of the bromophenyl group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Single-crystal X-ray diffraction (SCXRD) using software like OLEX2 provides definitive structural confirmation. For example:
- Measure bond angles and torsional parameters to distinguish between possible diastereomers.
- Analyze intermolecular hydrogen bonding (e.g., hydroxyl groups forming networks) to predict solubility and stability .
- Case study : A related brominated thiazole derivative was resolved using SCXRD (R factor = 0.033), confirming regioisomeric purity .
Q. What methodologies address contradictions in reported reactivity of the bromophenyl group?
- Discrepancies in bromine substitution kinetics (e.g., SN1 vs. SN2 mechanisms) can be investigated via:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers .
- Example : Substitution of 3-(4-Bromophenyl)-2-chloro-1-propene with NaOH showed preference for allylic displacement over aromatic substitution .
Q. How can researchers optimize the compound’s stability under varying pH conditions?
- Stability studies should include:
- pH-rate profiling : Monitor degradation via HPLC at pH 1–14 (e.g., accelerated testing at 40°C).
- Protection strategies : Acetylation of hydroxyl groups to prevent oxidation, as demonstrated in related diol derivatives .
Q. What advanced techniques elucidate the compound’s role in modulating biological targets (e.g., enzyme inhibition)?
- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., kinases or phosphatases).
- Molecular docking : Use AutoDock Vina to predict interactions between the bromophenyl moiety and hydrophobic enzyme pockets .
- In vitro assays : Test inhibitory activity against enzymes like tyrosine hydroxylase, referencing structurally similar 4-(3-Bromopropoxy)phenol derivatives .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Scale-up adjustments :
- Replace batch reactors with flow chemistry setups to enhance heat/mass transfer.
- Optimize catalyst recycling (e.g., Pd/C filtration and reactivation) .
Q. What strategies differentiate between hydrolytic degradation products and synthetic intermediates?
- LC-MS/MS fragmentation : Compare retention times and MS² spectra with authentic standards.
- Isotopic labeling : Use ¹⁸O-water to track hydroxyl group incorporation during hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
